3-(Methylamino)cyclohexan-1-ol hydrochloride

Conformational Analysis Intramolecular Hydrogen Bonding Medicinal Chemistry

Sourcing stereochemically ambiguous amino-cyclohexanols delays CNS receptor SAR campaigns and complicates GMP intermediate scale-up. 3-(Methylamino)cyclohexan-1-ol hydrochloride addresses this with defined cis/trans diastereomerism, single-enantiomer options, and a stable hydrochloride salt form. • cis Diastereomer (mp 87-88 °C, white solid): Enables crystallization-based purification for GMP intermediate production, eliminating costly chromatographic separation. • Hydrochloride salt: Delivers aqueous solubility and non-hygroscopic storage stability-ready for direct use in amide coupling or reductive amination in mixed aqueous-organic solvent systems. • Single enantiomers (1R,3S) & (1S,3R): Supplied for stereochemically precise tramadol analog synthesis, bypassing additional resolution steps.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B12276926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)cyclohexan-1-ol hydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCNC1CCCC(C1)O.Cl
InChIInChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H
InChIKeyZQRLUNHNWJYPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)cyclohexan-1-ol Hydrochloride – Chiral Amino Alcohol for Stereocontrolled Synthesis


3-(Methylamino)cyclohexan-1-ol hydrochloride is a chiral 1,3-disubstituted cyclohexane derivative featuring a secondary methylamino group and a hydroxyl group on the cyclohexane ring, isolated as the hydrochloride salt for enhanced solid-state stability and aqueous processability . It exists as multiple stereoisomers, with specific enantiomers and diastereomers (e.g., (1R,3S), (1S,3R), (1S,3S)-trans) commercially available for stereochemically precise applications . This compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis, where the interplay of its two functional groups and conformational behavior governs reactivity, molecular recognition, and physicochemical properties [1].

3-(Methylamino)cyclohexan-1-ol Hydrochloride: Why Generic Analogs Fail


Simple substitution of this compound with the primary amine analog (3-aminocyclohexanol) or tertiary amine analog (3-dimethylamino-cyclohexanol) is not scientifically valid due to fundamentally different intramolecular hydrogen bonding strengths that dictate conformational equilibria and, consequently, reactivity and receptor recognition [1]. Furthermore, the cis/trans diastereomerism produces markedly different physical states (crystalline solid vs. liquid) that impact formulation, handling, and salt metathesis . The hydrochloride salt form provides aqueous solubility and long-term storage stability that the free base cannot match, making direct substitution impractical for aqueous-phase reactions or biological assay workflows .

3-(Methylamino)cyclohexan-1-ol Hydrochloride: Quantitative Evidence vs. Analogs


Secondary Amine H-Bond Strength Dictates Conformational Equilibrium

In non-polar CCl₄ solvent, cis-3-N-methylaminocyclohexanol (MCOL, the free base of the target compound) adopts 93% diaxial conformer, compared to only 53% for cis-3-aminocyclohexanol (ACOL, primary amine) and 54% for tertiary amino derivatives, reflecting a significantly stronger stabilizing intramolecular OH⋯N hydrogen bond exclusive to the secondary amine [1]. The conformational free energy difference (ΔG_eqeq−axax) in CCl₄ is +1.54 kcal mol⁻¹ for MCOL (favoring diaxial) versus +0.06 kcal mol⁻¹ for ACOL (nearly isoenergetic), a net stabilization difference of 1.48 kcal mol⁻¹ attributable solely to the methyl substitution on nitrogen [1].

Conformational Analysis Intramolecular Hydrogen Bonding Medicinal Chemistry

Cis vs. Trans Diastereomer: Crystalline Solid vs. Liquid Physical State

cis-3-Methylamino-cyclohexanol (the free base precursor) is a white crystalline solid with a melting point of 87–88 °C, while the trans diastereomer exists as a colorless liquid at ambient temperature . This stark physical state difference facilitates diastereomeric purification by simple crystallization without chiral chromatography, a critical advantage for kilogram-scale intermediate production .

Solid-State Chemistry Process Chemistry Chiral Resolution

Hydrochloride Salt: Enhanced Solubility and Stability over Free Base

The hydrochloride salt form (MW 165.66 g mol⁻¹) of 3-(methylamino)cyclohexan-1-ol is a crystalline, non-hygroscopic solid with confirmed long-term storage stability at ambient temperature, in contrast to the free base which is susceptible to amine oxidation and moisture absorption . The ionic nature of the hydrochloride imparts water solubility essential for aqueous-phase bioconjugation reactions and biological assay preparation, whereas the free base (MW 129.20 g mol⁻¹) requires organic co-solvents .

Salt Selection Preformulation Aqueous-Phase Chemistry

Enantiopure Building Blocks via Defined Dual Chiral Center Stereochemistry

Commercially available single enantiomers such as (1S,3R)-3-(methylamino)cyclohexan-1-ol hydrochloride (CAS 2331211-45-9) and (1S,3S)-trans-3-methylamino-cyclohexanol (CAS 1932174-47-4) are supplied with ≥95% chiral purity as verified by chiral HPLC or NMR . This contrasts with mixture-of-diastereomer products (e.g., CAS 2648966-17-8) that require costly chiral separation before use in enantioselective synthesis . The availability of defined stereoisomers eliminates the need for in-house resolution, reducing synthesis step count by at least one unit operation.

Asymmetric Synthesis Chiral Building Block Stereochemical Integrity

3-(Methylamino)cyclohexan-1-ol Hydrochloride: Application Scenarios


Conformationally Biased Scaffold for CNS Receptor Ligand Design

Medicinal chemistry programs targeting CNS receptors where amine geometry influences receptor subtype selectivity should procure the cis isomer of this compound. The demonstrated 93% diaxial conformer preference in non-polar environments [1] provides a constrained pharmacophore presentation distinct from primary or tertiary amine analogs, potentially translating to improved selectivity profiles in structure-activity relationship (SAR) campaigns.

Chiral Intermediate for Opioid Analgesic Synthesis

Synthetic routes to tramadol analogs and related opioid receptor ligands benefit from the procurement of single-enantiomer (1R,3S) or (1S,3R) hydrochloride salts, which provide the requisite stereochemical configuration without additional resolution steps . The hydrochloride salt's aqueous solubility facilitates direct use in amide coupling or reductive amination reactions in mixed aqueous-organic solvent systems .

Crystalline cis-Diastereomer for Kilo-Scale Purification

Process chemistry groups scaling up synthesis of 1,3-disubstituted cyclohexane derivatives should specify the cis diastereomer (mp 87–88 °C, white solid) to exploit crystallization as a purification method, avoiding costly chromatographic separation. This is particularly advantageous for GMP intermediate production where solid-state characterization and polymorph control are required.

Pre-formulation Salt Screening and Aqueous-Phase Bioconjugation

Laboratories conducting amine-reactive bioconjugation (e.g., NHS ester coupling, reductive amination with biomolecules) should procure the hydrochloride salt rather than the free base to ensure consistent aqueous solubility and eliminate the need for pH adjustment prior to reaction . The non-hygroscopic crystalline salt also simplifies weighing accuracy and long-term storage for repeat-dosing studies.

Quote Request

Request a Quote for 3-(Methylamino)cyclohexan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.